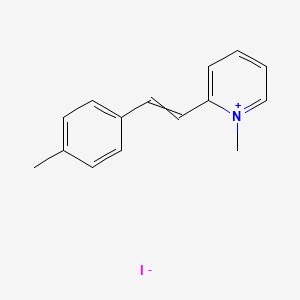
1-Methyl-2-(4-methylstyryl)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(4-methylstyryl)pyridinium iodide is a chemical compound with the molecular formula C15H16IN. It is a pyridinium derivative, characterized by the presence of a methyl group and a styryl group attached to the pyridinium ring.
Preparation Methods
The synthesis of 1-Methyl-2-(4-methylstyryl)pyridinium iodide typically involves the reaction of 4-methylstyrene with 1-methyl-2-pyridinium iodide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
1-Methyl-2-(4-methylstyryl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Methyl-2-(4-methylstyryl)pyridinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other pyridinium derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(4-methylstyryl)pyridinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Methyl-2-(4-methylstyryl)pyridinium iodide can be compared with other similar compounds such as:
1-Ethyl-2-(4-methylstyryl)pyridinium iodide: This compound has an ethyl group instead of a methyl group, leading to differences in chemical properties and reactivity.
1-Methyl-4-(4-methylstyryl)pyridinium iodide: The position of the styryl group is different, which can affect the compound’s chemical behavior and applications.
1-Methyl-2-(4-methoxystyryl)pyridinium iodide: The presence of a methoxy group introduces additional functional properties.
Properties
CAS No. |
97175-46-7 |
|---|---|
Molecular Formula |
C15H16IN |
Molecular Weight |
337.20 g/mol |
IUPAC Name |
1-methyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C15H16N.HI/c1-13-6-8-14(9-7-13)10-11-15-5-3-4-12-16(15)2;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChI Key |
CXZIJCNATGMHGK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=[N+]2C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


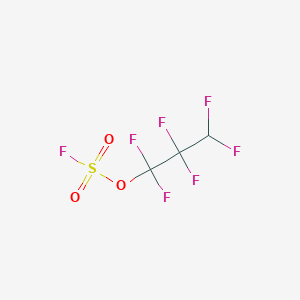
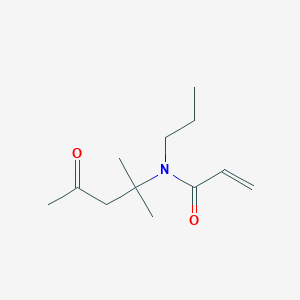

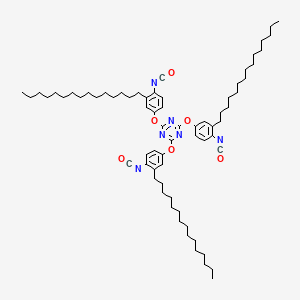
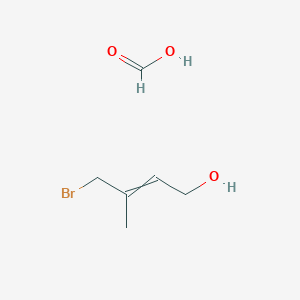
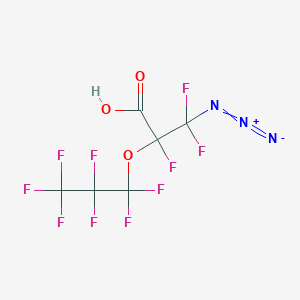
![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
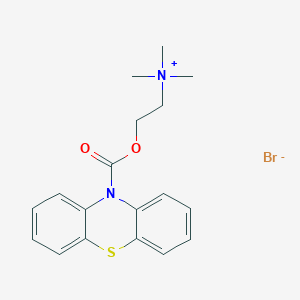
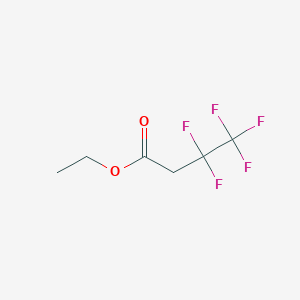
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)


![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
